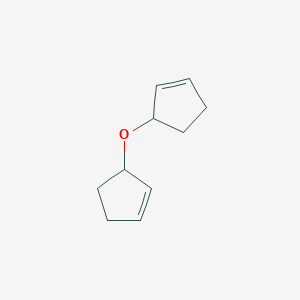
2-Cyclopenten-1-yl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-yl ether, also known as vinylcyclopentene oxide, is a cyclic ether that has gained attention in the scientific community due to its diverse applications in organic synthesis and biological research. This compound is a colorless liquid that is highly reactive and can undergo various chemical reactions, making it an essential intermediate in the production of many organic compounds.
Mechanism Of Action
The mechanism of action of 2-Cyclopenten-1-yl ether involves its ability to undergo various chemical reactions, such as epoxidation, ring-opening, and rearrangement reactions. These reactions allow the compound to form stable intermediates that can be further used in the synthesis of other organic compounds.
Biochemical And Physiological Effects
2-Cyclopenten-1-yl ether has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Cyclopenten-1-yl ether in lab experiments include its high reactivity, versatility, and easy availability. However, the compound is highly reactive and unstable, making it challenging to handle and store. Additionally, it can be hazardous if not handled properly, and precautions should be taken when working with this compound.
Future Directions
There are numerous future directions for the use of 2-Cyclopenten-1-yl ether in scientific research. One potential area of research is the development of new synthetic methods that utilize this compound as a key intermediate. Additionally, further studies on the compound's biochemical and physiological effects could lead to the development of new antimicrobial agents. Finally, the use of 2-Cyclopenten-1-yl ether in the production of new pharmaceuticals and agrochemicals is an area of research that holds significant promise.
Synthesis Methods
The synthesis of 2-Cyclopenten-1-yl ether involves the reaction of cyclopentadiene with a peracid, such as m-chloroperbenzoic acid or meta-chloroperoxybenzoic acid. The reaction takes place in the presence of a catalyst, such as trifluoroacetic acid, and yields 2-Cyclopenten-1-yl ether as the main product. This method is widely used in the laboratory and industrial settings due to its high yield and efficiency.
Scientific Research Applications
2-Cyclopenten-1-yl ether has numerous applications in scientific research, particularly in the fields of organic synthesis and biochemistry. It is used as a reagent in the synthesis of various organic compounds, including lactones, lactams, and amino acids. Additionally, it is used as a starting material in the production of pharmaceuticals, agrochemicals, and fragrance compounds.
properties
CAS RN |
15131-55-2 |
|---|---|
Product Name |
2-Cyclopenten-1-yl ether |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-cyclopent-2-en-1-yloxycyclopentene |
InChI |
InChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h1,3,5,7,9-10H,2,4,6,8H2 |
InChI Key |
JHXDCKWLPYBHJY-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)OC2CCC=C2 |
Canonical SMILES |
C1CC(C=C1)OC2CCC=C2 |
Other CAS RN |
15131-55-2 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



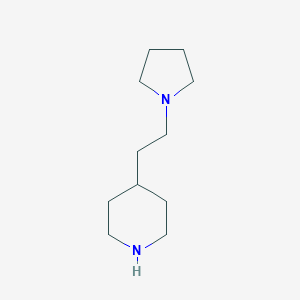
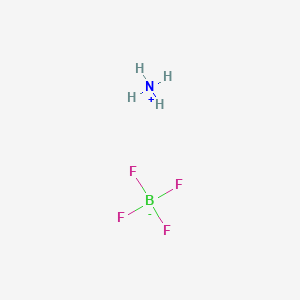
![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)
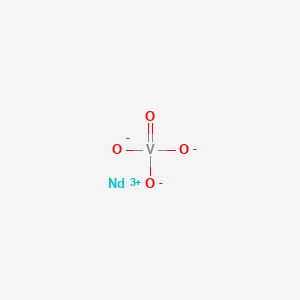
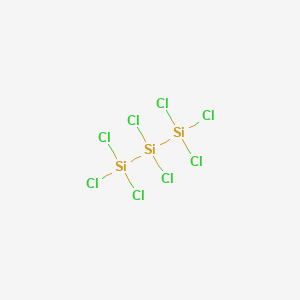
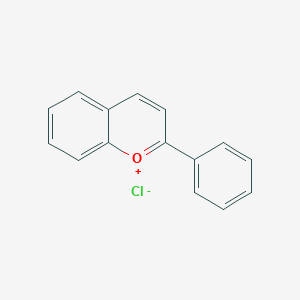
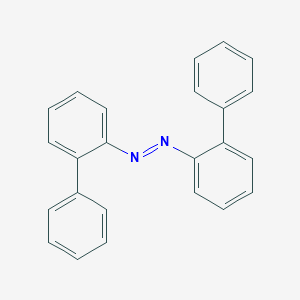
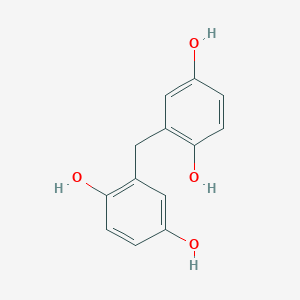
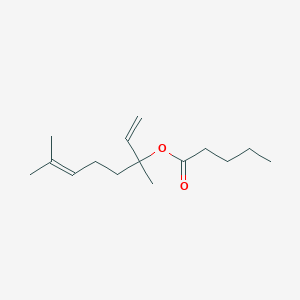

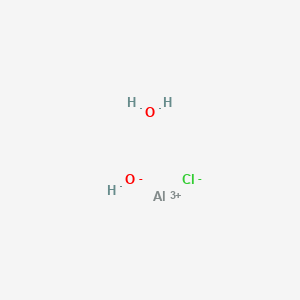
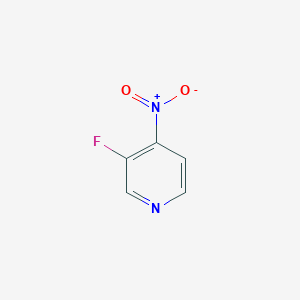
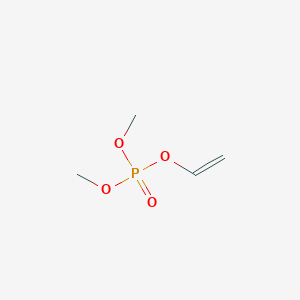
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)